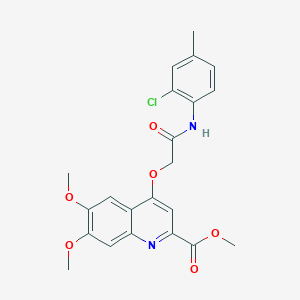

N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Reactivity

- The compound has been involved in synthesis research, particularly in the formation of related benzothiazole and furan derivatives. For instance, Aleksandrov et al. (2017) synthesized 2-(furan-2-yl)benzo[e][1,3]benzothiazole and explored its electrophilic substitution reactions, including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Chemical Transformations

- Chemical transformations involving the furan-2-carboxamide structure have been a focus, as evidenced by the work of El’chaninov et al. (2018), where they synthesized 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and conducted various reactions like formylation and acylation (El’chaninov et al., 2018).

Electrophilic Substitution Reactions

- The compound has been used to study the effects of electrophilic substitution reactions. For example, Aleksandrov et al. (2019) investigated the electrophilic substitution reactions of 2-(fur-2-yl)thiazolo[4,5-f]quinoline, a compound related to N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide (Aleksandrov et al., 2019).

Antitumor Agents Design

- Matiichuk et al. (2020) used derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, a close relative of the target compound, to design antitumor agents, demonstrating its potential in medicinal chemistry (Matiichuk et al., 2020).

Antimicrobial Activity

- The antimicrobial activity of thiazole-based heterocyclic amides, including those similar to N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide, has been researched, as seen in Cakmak et al. (2022), who synthesized N-(thiazol-2-yl)furan-2-carboxamide and tested its antimicrobial efficacy (Cakmak et al., 2022).

Mechanism of Action

Target of Action

Benzothiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and transporters involved in various biological processes.

Mode of Action

It’s known that the biological activities of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring . The presence of the furan-2-carboxamide group in this compound may contribute to its interaction with its targets, leading to changes in their function.

Biochemical Pathways

Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . These could include pathways related to inflammation, pain, and microbial infections, among others.

Result of Action

Given the broad biological activities associated with benzothiazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O2S/c13-6-3-4-8-10(9(6)14)15-12(19-8)16-11(17)7-2-1-5-18-7/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCXLOQVQMPOGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568552.png)

![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)

![3-{[4-(2-Ethylphenyl)piperazinyl]carbonyl}-8-methoxychromen-2-one](/img/structure/B2568555.png)

![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2568558.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2568560.png)

![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)

![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)